molecular formula C16H13FN2O2 B4680601 4-[(4-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(4-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4680601
M. Wt: 284.28 g/mol
InChI Key: YBIAHBQWLHRIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoxalinone derivatives involves a range of methods, including reactions of sugar phenylhydrazone derivatives through a 1,4-elimination process, leading to specific quinoxalinone and pyrazolo[3,4-b]quinoxaline (flavazole) derivatives. Such reactions demonstrate the compound's versatility and the potential for creating diverse chemical structures for further study and application in various fields (Somogyi, 1992).

Molecular Structure Analysis

The crystal structure analysis of related quinoxalinone derivatives reveals how the quinoxaline system interacts with adjacent molecular structures. For example, in one study, the quinoxaline system was shown to make dihedral angles with the 4-fluorophenyl and pyridine rings, highlighting the compound's geometric configuration and providing insights into its structural characteristics (Koch, Schollmeyer, Laufer, 2009).

Chemical Reactions and Properties

Quinoxalinone derivatives participate in various chemical reactions, illustrating their reactivity and functional versatility. These reactions include acetylation, cyclisation, and rearrangements, offering pathways to synthesize novel compounds with potential applications in different chemical sectors. The detailed mechanisms of these reactions shed light on the compound's chemical behavior and reactivity patterns (Amer, Ho, 1992).

Physical Properties Analysis

The physical properties of quinoxalinone derivatives, such as stability under various conditions and fluorescence characteristics, are crucial for their application in different areas, including material science and analytical chemistry. For instance, certain quinoxalinone derivatives exhibit strong fluorescence in a wide pH range, making them suitable for use as fluorescent labeling reagents (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and the ability to undergo a range of chemical transformations, highlight the compound's chemical versatility. These properties are essential for developing novel compounds with specific functionalities for targeted applications. Studies on the reactions of quinoxalinone derivatives with acetic anhydride and other agents provide valuable insights into their chemical properties and potential uses (Ahmed et al., 1987).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds with similar structures have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, 4-Fluorophenylacetyl chloride, a related compound, is known to cause severe skin burns and eye damage .

properties

IUPAC Name

4-[2-(4-fluorophenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-7-5-11(6-8-12)9-16(21)19-10-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIAHBQWLHRIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
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4-[(4-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
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4-[(4-fluorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

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